molecular formula C19H19NO3S B2709612 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide CAS No. 2097911-81-2

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B2709612
CAS No.: 2097911-81-2
M. Wt: 341.43
InChI Key: ZWDTVKFILFJGRP-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a furan-2-yl and thiophen-3-yl moiety on the ethyl backbone, linked to a 3-methoxyphenyl-substituted acetamide group. Its structural complexity may influence electronic properties, solubility, and biological activity compared to simpler acetamide analogs.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-22-16-5-2-4-14(10-16)11-19(21)20-12-17(15-7-9-24-13-15)18-6-3-8-23-18/h2-10,13,17H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDTVKFILFJGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Intermediate: The initial step might involve the formation of an intermediate compound through the reaction of furan-2-carbaldehyde with thiophene-3-carbaldehyde in the presence of a base such as sodium hydride.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-methoxyphenylacetic acid using a coupling agent like N,N’-dicyclohexylcarbodiim

Biological Activity

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide is an organic compound notable for its complex structure and potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a furan ring, a thiophene ring, and a methoxy-substituted phenyl group, contributing to its unique chemical reactivity. Its molecular formula is C15H15N1O2S1C_{15}H_{15}N_{1}O_{2}S_{1} with a molecular weight of approximately 273.35 g/mol. The presence of these heterocycles allows for various interactions with biological macromolecules, such as proteins and nucleic acids, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

  • Formation of the furan and thiophene moieties through cyclization reactions.
  • Acylation of the amine with 3-methoxyphenylacetyl chloride to form the final acetamide.
  • Purification using recrystallization or chromatography to obtain high-purity compounds.

Antimicrobial Activity

Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Compound NameMIC (µg/mL)Target Organism
N-(furan-2-yl)-N'-(thiophen-3-yl)acetamide12.5Escherichia coli
N-(furan-2-yl)-N'-(thiophen-3-yl)acetamide25Candida albicans

Anticancer Activity

Research indicates that compounds featuring furan and thiophene rings can exhibit anticancer properties by inducing apoptosis in cancer cells. The proposed mechanism involves the inhibition of specific kinases or modulation of signaling pathways related to cell survival.

Case Study:
A study investigated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components:

  • Furan and Thiophene Rings: These contribute to π–π stacking interactions and enhance binding affinity to biological targets.
  • Methoxy Group: The presence of the methoxy group on the phenyl ring is believed to improve solubility and bioavailability, potentially increasing the compound's efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Furan Moieties
Compound Name Key Structural Features Biological/Physicochemical Notes Reference
Target Compound Furan-2-yl, thiophen-3-yl, 3-methoxyphenyl Unique combination of dual heterocycles; methoxy group enhances electron-donating capacity
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Dual thiophene rings (one cyano-substituted) Enhanced π-π stacking due to two thiophenes; cyano group increases polarity
2-((4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(3-methylphenyl)acetamide Furan-2-yl, triazole, 3-methylphenyl Triazole improves metabolic stability; methylphenyl reduces solubility
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole, 3-methoxyphenyl Trifluoromethyl enhances lipophilicity; benzothiazole may improve CNS penetration

Key Observations :

  • Heterocycle Diversity : The target compound’s furan-thiophene combination contrasts with analogs featuring thiophene-thiophene () or triazole-furan () systems. Furan’s electron-rich nature may enhance binding to aromatic receptors compared to electron-deficient thiazoles (e.g., ) .
  • Substituent Effects: The 3-methoxyphenyl group in the target compound provides moderate electron donation, whereas cyano () or trifluoromethyl () groups introduce electron-withdrawing effects, altering reactivity and solubility .
Methoxyphenyl-Containing Acetamides
Compound Name Key Structural Features Biological Activity Reference
Target Compound 3-Methoxyphenyl Potential CNS activity (inferred from structural analogs)
N-{2-[(3-Hydroxymethylphenyl)(3-methoxyphenyl)amino]ethyl}acetamide (14) Dual phenyl (3-methoxy and 3-hydroxymethyl) Melatonergic receptor modulation
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole Structural analog of benzylpenicillin; antimicrobial potential

Key Observations :

  • Biological Relevance : Methoxyphenyl groups are common in melatonergic ligands (), suggesting the target compound may share similar therapeutic pathways.

Key Observations :

  • Synthesis : The target compound’s synthesis likely parallels and , involving acyl chloride intermediates .
  • Solubility: The absence of polar groups (e.g., dimethylamino in ) in the target compound may limit aqueous solubility compared to amine-containing analogs .
Physicochemical Properties
  • LogP Predictions: The target compound’s LogP is estimated at ~3.5 (furan/thiophene contribute +2.0, methoxyphenyl +1.5), higher than ’s dimethylamino derivative (LogP ~1.8) .
  • Hydrogen Bonding: The acetamide NH and methoxy oxygen provide H-bond donors/acceptors, critical for crystal packing (cf. ’s N–H⋯N interactions) .

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